4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate
Brand Name: Vulcanchem
CAS No.: 146421-65-0
VCID: VC21108779
InChI: InChI=1S/C20H36N2O6/c1-3-25-15-9-11-17-27-19(23)21-13-7-5-6-8-14-22-20(24)28-18-12-10-16-26-4-2/h3-4H,1-2,5-18H2,(H,21,23)(H,22,24)
SMILES: C=COCCCCOC(=O)NCCCCCCNC(=O)OCCCCOC=C
Molecular Formula: C20H36N2O6
Molecular Weight: 400.5 g/mol

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate

CAS No.: 146421-65-0

Cat. No.: VC21108779

Molecular Formula: C20H36N2O6

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate - 146421-65-0

Specification

CAS No. 146421-65-0
Molecular Formula C20H36N2O6
Molecular Weight 400.5 g/mol
IUPAC Name 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate
Standard InChI InChI=1S/C20H36N2O6/c1-3-25-15-9-11-17-27-19(23)21-13-7-5-6-8-14-22-20(24)28-18-12-10-16-26-4-2/h3-4H,1-2,5-18H2,(H,21,23)(H,22,24)
Standard InChI Key SQPFTUPRJYKNIL-UHFFFAOYSA-N
SMILES C=COCCCCOC(=O)NCCCCCCNC(=O)OCCCCOC=C
Canonical SMILES C=COCCCCOC(=O)NCCCCCCNC(=O)OCCCCOC=C

Introduction

Chemical Identity and Basic Properties

Nomenclature and Chemical Identifiers

4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate is indexed in multiple chemical databases with various identifiers. The compound has a PubChem CID of 5112804 and is registered with the CAS number 146421-65-0 . Its standardized InChIKey is SQPFTUPRJYKNIL-UHFFFAOYSA-N, which serves as a unique identifier across chemical databases . Additionally, it is cataloged in specialized databases such as the DSSTox system with the substance ID DTXSID00408461 and in the Japanese chemical substance dictionary (Nikkaji) with the reference number J2.296.663D .

Physical and Chemical Characteristics

The compound has a precise molecular weight of 400.5 g/mol as determined by computational methods in PubChem 2.2 . Its chemical structure places it in the carbamate class with additional vinyl ether functional groups. A notable characteristic of this compound is its structural flexibility, as indicated by PubChem's notation that "Conformer generation is disallowed since too flexible" . This property suggests the molecule can adopt multiple conformations in three-dimensional space, which may influence its reactivity and interactions with other molecules or surfaces.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueComputation Method/Source
PubChem CID5112804PubChem Database
CAS Number146421-65-0PubChem Database
Molecular FormulaC20H36N2O6PubChem 2.2
Molecular Weight400.5 g/molPubChem 2.2 (2021.10.14)
InChIKeySQPFTUPRJYKNIL-UHFFFAOYSA-NInChI 1.0.6 (2021.10.14)
DSSTox Substance IDDTXSID00408461EPA DSSTox
Nikkaji NumberJ2.296.663DJapan Chemical Substance Dictionary
Creation DateSeptember 18, 2005PubChem Database
Last ModifiedFebruary 22, 2025PubChem Database
3D Conformer StatusGeneration disallowed (too flexible)PubChem Database

Molecular Structure and Composition

Molecular Formula and Structural Elements

The molecular formula of 4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate is C20H36N2O6 . This formula indicates the presence of 20 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms. The distribution of these atoms creates a symmetrical molecule with specific functional groups that define its chemical behavior. The carbamate groups (R-NH-COO-R') serve as connecting elements between the central hexyl chain and the terminal butyl-vinyl ether moieties.

Structural Representations and Chemical Bonding

The structure of this compound features two ethenoxy (vinyl ether) groups at the terminal positions, each connected to a butyl chain. These butyl chains link to carbamate functionalities, which in turn connect to a central hexyl chain. This arrangement creates a symmetrical molecule with reactive terminal groups and a flexible central portion. The SMILES notation for this compound, C=COCCCCOC(=O)NCCCCCCNC(=O)OCCCCOC=C, was computed by OEChem 2.3.0 in the 2024.12.12 PubChem release and provides a linear representation of the molecule's connectivity.

Table 2: Structural Representations

Representation TypeValueComputing Tool
IUPAC Name4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamateLexichem TK 2.7.0 (2021.10.14)
SMILESC=COCCCCOC(=O)NCCCCCCNC(=O)OCCCCOC=COEChem 2.3.0 (2024.12.12)
InChIInChI=1S/C20H36N2O6/c1-3-25-15-9-11-17-27-19(23)21-13-7-5-6-8-14-22-20(24)28-18-12-10-16-26-4-2/h3-4H,1-2,5-18H2,(H,21,23)(H,22,24)InChI 1.0.6 (2021.10.14)

Alternative Nomenclature and Synonymy

Common Synonyms and Database Entries

The compound is recognized under several alternative names in chemical databases and literature. These synonyms reflect different naming conventions and classification systems used across the chemical community. The comprehensive list of synonyms includes both systematic names and commercial designations.

Table 3: Authorized Synonyms and Alternative Names

SynonymClassification Type
146421-65-0CAS Registry Number
4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamateIUPAC Name
bis[4-(vinyloxy)butyl]1,6-hexanediylbiscarbamateAlternative Systematic Name
SQPFTUPRJYKNIL-UHFFFAOYSA-NInChIKey Identifier
SCHEMBL2575550Database Reference Code
Bis(4-(vinyloxy)butyl) hexane-1,6-diyldicarbamateAlternative Systematic Name
Bis[4-(ethenyloxy)butyl] hexane-1,6-diylbiscarbamateAlternative Systematic Name
Bis[4-(vinyloxy)butyl] 1,6-hexanediylbiscarbamate, 98%Commercial Grade Specification

Source: PubChem Depositor-Supplied Synonyms

Naming Conventions and Systematic Nomenclature

The various names for this compound highlight different structural aspects and follow different chemical nomenclature systems. The IUPAC name emphasizes the carbamate functional group and its substituent, while alternative names like "bis[4-(vinyloxy)butyl]1,6-hexanediylbiscarbamate" highlight the symmetrical nature of the molecule and place emphasis on the vinyl ether components. These naming variations provide different perspectives on the molecule's structure and composition, which can be valuable in different research contexts.

Spectroscopic Characterization and Analytical Data

Computational Chemical Descriptors

The compound's structural characterization is supported by various computational chemical methods. The IUPAC name was computed using Lexichem TK 2.7.0, part of the PubChem 2021.10.14 release . The InChI notation provides a standardized representation of the compound's structure, facilitating its identification and comparison with other chemical entities. These computational descriptors are essential for modern chemical databases and allow for accurate cross-referencing between different information systems.

Available Spectroscopic Data

Historical Development and Documentation

Database Documentation Timeline

The compound's documentation history can be traced through database records. It was first created as an entry in the PubChem database on September 18, 2005, and underwent its most recent modification on February 22, 2025 . This timeline suggests ongoing curation and potential research interest in this compound over nearly two decades. The updates to the database record may reflect refinements in structural understanding, additional data collection, or changes in regulatory status.

DateEventReference Source
September 18, 2005Initial creation in PubChem databasePubChem Database
UnknownInclusion in PATENTSCOPE (WIPO)PubChem Information Sources
February 22, 2025Most recent modification in PubChemPubChem Database

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